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Compound of Interest

Compound Name: Drospirenone 6-ene

Cat. No.: B195100

For Immediate Release

Presents an in-depth technical guide on the discovery and history of Drospirenone 6-ene
impurity for researchers, scientists, and drug development professionals.

Drospirenone, a fourth-generation progestin widely used in oral contraceptives and hormone
replacement therapies, undergoes degradation under certain conditions, leading to the
formation of various impurities. Among these, Drospirenone 6-ene impurity, also known as
Drospirenone impurity D, is of significant interest due to its potential impact on the safety and
efficacy of the final drug product. This technical guide provides a comprehensive overview of
the discovery, formation, and analytical characterization of this specific impurity.

Discovery and History

The identification of Drospirenone 6-ene impurity is intrinsically linked to the comprehensive
analysis and forced degradation studies of the parent drug, Drospirenone. While a precise
historical timeline of its initial discovery is not extensively documented in publicly available
literature, its emergence as a known impurity is a result of rigorous analytical chemistry
mandated by regulatory bodies to ensure drug purity and safety.

Forced degradation studies, which subject the drug substance to stress conditions such as
acid, base, oxidation, heat, and light, are instrumental in identifying potential degradation
products. A pivotal study on the forced degradation of Drospirenone revealed that under acidic
conditions, a major degradation product is formed, which was subsequently identified as 3-oxo-
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150,16a-dihydro-3'H-cyclopropa[1][2]-17a-pregna-4,6-diene-21,17-carbolactone[3]. This
compound is chemically synonymous with Drospirenone 6-ene impurity.

The European Pharmacopoeia (EP) officially recognizes this compound as "Drospirenone
impurity D" and includes it in the monograph for Drospirenone, stipulating acceptance criteria
for its presence in the active pharmaceutical ingredient (API)[4]. This underscores its
importance as a specified impurity that must be monitored and controlled during the
manufacturing process and throughout the product's shelf life.

Physicochemical Properties and Structure

A summary of the key physicochemical properties of Drospirenone 6-ene impurity is
presented in the table below.

Property Value Reference

3-ox0-15a,16a-dihydro-3'H-
Chemical Name cyclopropal[1][2]-17a-pregna- [3]
4,6-diene-21,17-carbolactone

Drospirenone impurity D, A6-

Synonyms Drospirenone
CAS Number 67372-69-4
Molecular Formula C23H2803
Molecular Weight 352.47 g/mol

Formation Pathway

Drospirenone 6-ene impurity is primarily formed as a degradation product of Drospirenone
under acidic conditions. The proposed mechanism involves an acid-catalyzed dehydration
reaction.

Drospirenone H+ (Acidic Conditions) - Protonated Intermediate -H20 (Dehydration Drospirenone 6-ene Impurita
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Caption: Proposed formation pathway of Drospirenone 6-ene impurity from Drospirenone
under acidic conditions.

Experimental Protocols

The identification and quantification of Drospirenone 6-ene impurity are crucial for quality
control. The following are detailed experimental protocols based on published literature.

Forced Degradation Study (Acid Hydrolysis) to Generate
Drospirenone 6-ene Impurity

This protocol describes the generation of the impurity for use as a reference standard or for
method development.

Materials:

e Drospirenone reference standard

e Methanol (HPLC grade)

e Hydrochloric acid (HCI), 1N

e Sodium hydroxide (NaOH), 1N (for neutralization)

¢ High-Performance Thin-Layer Chromatography (HPTLC) plates (silica gel 60 F254)
e Developing chamber

UV detector

Procedure:

o Sample Preparation: Accurately weigh 10 mg of Drospirenone and dissolve it in 10 mL of
methanol.
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e Acid Degradation: To the solution, add 10 mL of 1N HCI. Reflux the mixture at 80°C for 2
hours.

o Neutralization: After cooling to room temperature, carefully neutralize the solution with 1N
NaOH.

e HPTLC Analysis:
o Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.
o Mobile Phase: A mixture of Toluene: Methanol: Acetonitrile (7:2:1, v/Iviv).
o Application: Apply the neutralized solution as a band on the HPTLC plate.

o Development: Develop the plate in a twin-trough chamber saturated with the mobile
phase.

o Detection: After drying, visualize the separated bands under a UV lamp at 254 nm. The
band corresponding to the Drospirenone 6-ene impurity can be identified by its retention
factor (Rf) value and further characterized.

Expected Outcome: This procedure will yield a mixture containing undegraded Drospirenone
and the Drospirenone 6-ene impurity, which can be isolated for further studies or used to
validate the specificity of an analytical method.

Quantification of Drospirenone 6-ene Impurity by High-
Performance Liquid Chromatography (HPLC)

This protocol outlines a stability-indicating HPLC method for the quantification of Drospirenone
and its impurities, including the 6-ene impurity.

Instrumentation and Conditions:
» HPLC System: A gradient HPLC system with a UV detector.
e Column: C18 column (e.g., 250 mm x 4.6 mm, 5 um particle size).

o Mobile Phase A: Acetonitrile.
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e Mobile Phase B: Water.

e Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0 40 60
15 60 40
20 60 40
| 25|40 | 60 |

Flow Rate: 1.0 mL/min.

Column Temperature: 30°C.

Detection Wavelength: 245 nm.

Injection Volume: 20 pL.
Procedure:

o Standard Preparation: Prepare a standard solution of Drospirenone and a separate standard
of the isolated Drospirenone 6-ene impurity in the mobile phase.

e Sample Preparation: Dissolve a known amount of the Drospirenone drug substance or
product in the mobile phase to achieve a suitable concentration.

e Analysis: Inject the standard and sample solutions into the HPLC system and record the
chromatograms.

¢ Quantification: Identify the peak corresponding to the Drospirenone 6-ene impurity in the
sample chromatogram based on its retention time relative to the standard. Calculate the
amount of the impurity using the peak area and the response factor of the impurity standard.

Regulatory Landscape and Acceptance Criteria
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Regulatory bodies such as the European Directorate for the Quality of Medicines & HealthCare
(EDQM) have established limits for impurities in active pharmaceutical ingredients. The
European Pharmacopoeia monograph for Drospirenone specifies the acceptance criteria for
Drospirenone impurity D.

Impurity Acceptance Criterion

Not more than the area of the principal peak in
Drospirenone impurity D (6-ene) the chromatogram of the reference solution
(0.10 per cent)

This stringent limit highlights the importance of controlling the formation of this impurity during
the manufacturing and storage of Drospirenone.

Signaling Pathways and Biological Relevance

Currently, there is a lack of specific studies in the public domain detailing the biological activity
or the interaction of the Drospirenone 6-ene impurity with any signaling pathways. As a
degradation product, its pharmacological and toxicological profile is generally considered to be
unevaluated or different from the parent compound. Therefore, controlling its level in the final
drug product is a critical aspect of ensuring patient safety.

Conclusion

The Drospirenone 6-ene impurity is a significant degradation product formed under acidic
conditions. Its discovery and characterization are testaments to the rigorous analytical scrutiny
applied to modern pharmaceuticals. The availability of detailed analytical methods allows for its
effective monitoring and control, ensuring that Drospirenone-containing medications meet the
high standards of quality and safety required for patient use. Further research into the potential
biological effects of this and other impurities will continue to be an important area of
investigation in pharmaceutical sciences.
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Caption: Experimental and regulatory workflow for Drospirenone 6-ene impurity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.
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